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Introduction

Tolimidone, also known as MLR-1023 and CP-26154, is a small molecule compound that has
garnered significant interest in the field of metabolic disease research.[1][2] Initially developed
by Pfizer for the treatment of gastric ulcers, its clinical development for this indication was
discontinued due to a lack of efficacy.[3] However, subsequent research has repositioned
tolimidone as a potent and selective allosteric activator of Lyn kinase, a hon-receptor tyrosine
kinase, with promising therapeutic potential for type 2 diabetes and nonalcoholic steatohepatitis
(NASH).[1][4] This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, pharmacology, and key experimental data related to
tolimidone.

Chemical Structure and Identifiers

Tolimidone is chemically identified as 5-(3-methylphenoxy)-1H-pyrimidin-2-one. Its structure
consists of a pyrimidinone ring linked to a meta-cresol group via an ether bond.
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Identifier Value

IUPAC Name 5-(3-methylphenoxy)-1H-pyrimidin-2-one

CAS Number 41964-07-2

Molecular Formula C11H10N202

SMILES Cclccec(cl)Oc2c[nH]c(=0)nc2

InChi INChl=1S/C11H10N202/c1-8-3-2-4-9(5-8)15-
10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)

InChlKey HIQILFPVRNHTIG-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of tolimidone is presented below. These
properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property Value Source
Molecular Weight 202.21 g/mol PubChem
Melting Point 163-164 °C ChemicalBook
Density 1.22 g/cm3 TargetMol

pKa (predicted) 8.14 £0.10 ChemicalBook

DMSO: 20.2 mg/mL (99.9
Solubility mM), Ethanol: 4 mg/mL (19.78 TargetMol
mM)

Pharmacology
Mechanism of Action

Tolimidone's primary mechanism of action is the allosteric activation of Lyn kinase, a member
of the Src family of non-receptor tyrosine kinases. This activation is highly selective and potent,
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with an ECso of 63 nM. The allosteric nature of this activation means that tolimidone binds to a
site on the Lyn kinase enzyme distinct from the ATP-binding site.

The activation of Lyn kinase by tolimidone has significant downstream effects on insulin
signaling. It leads to the increased phosphorylation of Insulin Receptor Substrate 1 (IRS-1), a
key mediator in the insulin signaling cascade. This enhanced phosphorylation of IRS-1
amplifies the insulin signal, leading to improved glucose uptake and metabolism. This
mechanism is distinct from that of other insulin sensitizers like thiazolidinediones, which act via
PPARYy.

Tolimidone Signaling Pathway
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Tolimidone Signaling Pathway

Pharmacokinetics and Pharmacodynamics

Detailed human pharmacokinetic data for tolimidone is not extensively published. However,
clinical trials have utilized once-daily and twice-daily oral dosing regimens. Preclinical studies in
animal models have demonstrated its oral bioavailability.

Pharmacodynamic studies in humans have shown that tolimidone leads to statistically
significant reductions in fasting plasma glucose (FPG) and postprandial glucose levels. In a
Phase 2a study in patients with type 2 diabetes, a 100 mg once-daily dose was found to be the
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most effective, with a significant reduction in the postprandial glucose area under the curve
(AUC) following a mixed-meal tolerance test. A subsequent Phase 2b trial confirmed the ability
of tolimidone to lower fasting glucose and improve glucose tolerance over a 12-week period.

Clinical Development

Tolimidone has undergone Phase 2 clinical trials for the treatment of type 2 diabetes and is
being investigated for type 1 diabetes and NASH.

Phase 2a Clinical Trial in Type 2 Diabetes (NCT02317796)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of
tolimidone in patients with type 2 diabetes.

Parameter Details

Participants 130 patients with type 2 diabetes

i Tolimidone (100 mg or 200 mg, once-daily or
Intervention _ _
twice-daily) or placebo for 28 days

] ] Change in postprandial glucose AUC in a
Primary Endpoint )
mixed-meal tolerance test (MMTT)

- Statistically significant reductions in MMTT
postprandial glucose AUC with 100 mg once-
daily and 100 mg twice-daily doses.- The 100

Key Findings mg once-daily dose showed a placebo-
corrected least-squares mean difference in FPG
of -2.34 mmol/L (p=0.003).- Reductions in

triglycerides were also observed.

Phase 2b Clinical Trial in Type 2 Diabetes

This trial further assessed the efficacy and safety of tolimidone over a longer duration.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1676669?utm_src=pdf-body
https://www.benchchem.com/product/b1676669?utm_src=pdf-body
https://www.benchchem.com/product/b1676669?utm_src=pdf-body
https://www.benchchem.com/product/b1676669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

Parameter Details

433 patients with type 2 diabetes on metformin

Participants
therapy

Tolimidone (25, 50, or 100 mg) or placebo once-

Intervention )
daily for 12 weeks
- Significant reduction in HbAlc compared to
placebo in patients who completed the full
Key Findings course of treatment.- Confirmed the ability to

lower fasting glucose and improve glucose

tolerance.

Experimental Protocols
Synthesis of Tolimidone

The synthesis of tolimidone can be achieved through a multi-step process, with a key step
involving the condensation of a pyrimidine derivative with a substituted phenol. While a
specific, detailed protocol for tolimidone is not publicly available, a general synthetic route
based on related pyrimidinone syntheses is outlined below.
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Starting Materials:
- 5-halopyrimidin-2(1H)-one General Synthesis Workflow for Tolimidone
- 3-methylphenol

l

Nucleophilic Aromatic Substitution

!

Purification
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General Synthesis Workflow for Tolimidone

Methodology:

o Reaction Setup: A mixture of a 5-halopyrimidin-2(1H)-one (e.g., 5-bromopyrimidin-2(1H)-one)
and 3-methylphenol is dissolved in a suitable polar aprotic solvent such as
dimethylformamide (DMF).

o Base Addition: A base, such as potassium carbonate (K2CO3), is added to the mixture to
facilitate the deprotonation of the phenol.

e Heating: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and
stirred for several hours to allow the nucleophilic aromatic substitution to proceed.

o Work-up: After cooling, the reaction mixture is poured into water, and the crude product is
extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined,
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure.
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 Purification: The crude product is purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system to yield pure tolimidone.

In Vitro Lyn Kinase Activation Assay

The ability of tolimidone to activate Lyn kinase can be assessed using a variety of in vitro
kinase assay formats.

Methodology:

» Reagents: Recombinant human Lyn kinase, a suitable peptide or protein substrate (e.g., a
poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., a phosphotyrosine-specific
antibody or a luminescence-based ATP detection reagent).

o Assay Procedure:

o Lyn kinase is incubated with varying concentrations of tolimidone in an appropriate assay
buffer.

o The kinase reaction is initiated by the addition of the substrate and ATP.

o The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,
30 °C).

o The reaction is terminated, and the extent of substrate phosphorylation or ATP
consumption is measured using a suitable detection method (e.g., ELISA, fluorescence
polarization, or luminescence).

o Data Analysis: The results are typically plotted as the percentage of kinase activity versus
the logarithm of the tolimidone concentration, and the ECso value is determined from the
resulting dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The effect of tolimidone on glucose metabolism in vivo is commonly evaluated using an OGTT
in a relevant mouse model of diabetes (e.g., db/db mice or diet-induced obese mice).
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Oral Glucose Tolerance Test (OGTT) Workflow

Methodology:
¢ Animal Model: Male db/db mice or C57BL/6J mice on a high-fat diet are commonly used.
» Fasting: Mice are fasted for 4-6 hours with free access to water.

o Baseline Measurement: A baseline blood sample is taken from the tail vein to measure
fasting blood glucose levels (t=0).
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o Drug Administration: Tolimidone or vehicle is administered orally by gavage.

e Glucose Challenge: After a specified time following drug administration (e.g., 30 minutes), a
concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

e Blood Sampling: Blood glucose levels are measured at various time points after the glucose
challenge, typically 15, 30, 60, and 120 minutes.

o Data Analysis: The blood glucose concentrations are plotted against time, and the area
under the curve (AUC) is calculated to assess glucose tolerance.

In Vitro Beta-Cell Proliferation Assay

The potential of tolimidone to promote the proliferation of pancreatic beta-cells can be
investigated using primary islet cells or beta-cell lines.

Methodology:

e Cell Culture: Isolated human or rodent pancreatic islets are cultured. The islets are then
dispersed into single cells.

o Compound Treatment: The dispersed islet cells are treated with various concentrations of
tolimidone or control compounds for a specified period (e.g., 48-72 hours).

o Proliferation Marker Labeling: A marker of cell proliferation, such as 5-ethynyl-2'-deoxyuridine
(EdU), is added to the culture medium for the final few hours of incubation.

e Immunostaining: The cells are fixed, permeabilized, and stained for insulin (to identify beta-
cells) and the incorporated EdU.

e Imaging and Analysis: The cells are imaged using high-content microscopy, and the
percentage of EdU-positive beta-cells (proliferating beta-cells) is quantified.

Conclusion

Tolimidone is a promising clinical-stage compound with a unique mechanism of action as a
selective allosteric activator of Lyn kinase. Its ability to enhance insulin signaling and improve
glycemic control has been demonstrated in both preclinical models and human clinical trials.
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The ongoing research into its therapeutic potential for type 1 diabetes and NASH further
highlights its significance in the field of metabolic drug discovery. This technical guide provides
a foundational understanding of tolimidone's chemical and pharmacological properties, which
will be valuable for researchers and drug development professionals working to advance novel
therapies for metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tolimidone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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